molecular formula C6H3IN2O4 B1211448 1-Iodo-2,4-dinitrobenzene CAS No. 709-49-9

1-Iodo-2,4-dinitrobenzene

Cat. No. B1211448
CAS RN: 709-49-9
M. Wt: 294 g/mol
InChI Key: FXMKXMJLXRTQSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Iodo-2,4-dinitrobenzene involves halogenation and nitration processes. For a related compound, 1-bromo-2,4-dinitrobenzene, the synthesis process starts from bromobenzene by nitration in water, yielding a high purity product (Xuan et al., 2010)(Xuan et al., 2010). This method likely shares similarities with the synthesis of 1-Iodo-2,4-dinitrobenzene, where iodobenzene would undergo nitration.

Molecular Structure Analysis

Studies focusing on the molecular recognition and crystal structures of compounds similar to 1-Iodo-2,4-dinitrobenzene, such as 1,4-diiodobenzene complexes, reveal symmetrical molecular ribbons and interactions between iodo and nitro groups (Allen et al., 1994)(Allen et al., 1994). These interactions contribute to the overall stability and molecular arrangement of the compound in the solid state.

Chemical Reactions and Properties

1-Iodo-2,4-dinitrobenzene engages in various chemical reactions, including nucleophilic substitutions and interactions with other molecules. The presence of the iodo group allows for reactions involving iodide ion exchange, which has been studied to understand reaction mechanisms and kinetics (Kendall & Miller, 1967)(Kendall & Miller, 1967).

Physical Properties Analysis

The physical properties of 1-Iodo-2,4-dinitrobenzene are influenced by its molecular structure. The planarity of molecules like 1-iodo-3-nitrobenzene and their ability to form sheets through NO2...NO2 interactions (Merz, 2003)(Merz, 2003) provide insights into the crystalline arrangement and stability of 1-Iodo-2,4-dinitrobenzene.

Chemical Properties Analysis

The chemical properties of 1-Iodo-2,4-dinitrobenzene are characterized by its reactivity and the interactions between the iodo and nitro groups. For example, the mutual recognition and interaction between iodo and nitro groups in complexes (Allen et al., 1994)(Allen et al., 1994) demonstrate the compound's ability to participate in specific chemical bonding and molecular recognition processes.

Scientific Research Applications

  • Field: Organic Chemistry

    • Application : 1-Iodo-2,4-dinitrobenzene is used in the synthesis of various organic compounds .
    • Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, 1-Iodo-2,4-dinitrobenzene would be used as a reagent in a chemical reaction .
    • Results : The outcomes of these syntheses would be the production of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Field: Biochemistry

    • Application : 1-Iodo-2,4-dinitrobenzene has been used in the cloning and characterization of a biotic-stress-inducible glutathione transferase from Phaseolus vulgaris .
    • Method of Application : In this context, 1-Iodo-2,4-dinitrobenzene would likely be used as a substrate or inhibitor in biochemical assays to study the function of the glutathione transferase .
    • Results : The results of these studies would provide insights into the function of the glutathione transferase and its role in the response of Phaseolus vulgaris to biotic stress .
  • Field: Spectroscopy

    • Application : 1-Iodo-2,4-dinitrobenzene is used in spectroscopy studies .
    • Method of Application : The compound can be used as a sample for various spectroscopic techniques, such as mass spectrometry .
    • Results : The results of these studies can provide valuable information about the structure and properties of 1-Iodo-2,4-dinitrobenzene .
  • Field: Chemical Synthesis

    • Application : 1-Iodo-2,4-dinitrobenzene is used in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
    • Method of Application : The compound is used as a reagent in the chemical reaction .
    • Results : The outcome of this synthesis is the production of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
  • Field: Mass Spectrometry

    • Application : 1-Iodo-2,4-dinitrobenzene is used in mass spectrometry studies .
    • Method of Application : The compound can be used as a sample for mass spectrometry techniques .
    • Results : The results of these studies can provide valuable information about the structure and properties of 1-Iodo-2,4-dinitrobenzene .
  • Field: Synthesis of Indoles

    • Application : 1-Iodo-2-nitrobenzene was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly (ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
    • Method of Application : The compound is used as a reagent in the chemical reaction .
    • Results : The outcome of this synthesis is the production of 1-(2-Nitrophenyl)-1H-indole .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-iodo-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMKXMJLXRTQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10221128
Record name 1-Iodo-2,4-dinitrobenzene
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Molecular Weight

294.00 g/mol
Source PubChem
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-2,4-dinitrobenzene
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Product Name

1-Iodo-2,4-dinitrobenzene

CAS RN

709-49-9
Record name 2,4-Dinitroiodobenzene
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Record name 1-Iodo-2,4-dinitrobenzene
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Record name 1-iodo-2,4-dinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
FH Kendall, J Miller - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The exchange reaction between iodide ion and 1-iodo-2,4-dinitrobenzene in methanol has been reinvestigated in a series of kinetic studies using a modified experimental technique. It …
Number of citations: 4 pubs.rsc.org
J Burnett, R Conner - The Journal of Organic Chemistry, 1958 - ACS Publications
Notes - Improved Preparation of 1-Iodo-2,4-dinitrobenzene Page 1 FEBRUARY 1958 NOTES 305 ter hydrochlorides whenheated to 60-80 give the corresponding amides and alkyl halides …
Number of citations: 18 pubs.acs.org
P BERONIUS - ACTA CHEMICA SCANDINAVICA, 1969 - actachemscand.org
Second-order rate constants for the isotopic exchange between aromatic iodides and potassium iodide in acetone show a marked increase with decreasing concentration of the ionic …
Number of citations: 0 actachemscand.org
J Miller, HW Yeung - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The rates, and some derived parameters, of reaction of three heavy atom neutral nucleophils (thiourea, N-acetylthiourea, and selenourea) with 1-fluoro- and 1-chloro-2,4-dinitrobenzene …
Number of citations: 3 pubs.rsc.org
C Schrenk, S Pflugmacher, R Brüggemann… - Ecotoxicology and …, 1998 - Elsevier
GlutathioneS-transferase activity of both the microsomal and soluble fractions was determined in a variety of aquatic macrophytes. The examined enzyme extract was prepared from a …
Number of citations: 29 www.sciencedirect.com
J Miller, FH Kendall - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
The reactions of 2,4-dinitro-1-thiocyanobenzene with azide and thiocyanate ions in methanol and with thiocyanate ions in NN-dimethylformamide (DMF) have been studied using …
Number of citations: 3 pubs.rsc.org
B Dacre, DF Maundrell, SE Rees - Journal of the Chemical Society …, 1973 - pubs.rsc.org
Rates of halogen exchange between potassium iodide and 1-iodo-2,4-dinitrobenzene have been measured in six dipolar aprotic solvents and the results compared with those obtained …
Number of citations: 3 pubs.rsc.org
K Sugiyama, T Nakaya, M Imoto - Polymer Journal, 1971 - nature.com
The polymerization of acrylonitrile (AN) initiated by a σ-complex of tetramethyltetrazene (TMT) and 1-chloro-2, 4-dinitrobenzene (DNCB) was carried out in dimethylformamide (DMF). …
Number of citations: 7 www.nature.com
DF Maundrell, CH Bovington, B Dacre - Journal of the Chemical …, 1972 - pubs.rsc.org
Homogeneous and heterogeneous rates for exchange of iodine between ammonium iodide and 1-iodo-2,4-dinitrobenzene have been measured in a series of aliphatic alcohols as …
Number of citations: 2 pubs.rsc.org
CH Bovington, DF Maundrell, B Dacre - Journal of the Chemical …, 1971 - pubs.rsc.org
Some data are presented which confirm a SN2 exchange of halogen between potassium iodide and 1-iodo-2,4-dinitrobenzene in methanol at [Kl] > 0·1 M. However, at low …
Number of citations: 2 pubs.rsc.org

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